N-Benzoyl-2'-deoxy-5-iodocytidine
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Overview
Description
N-Benzoyl-2’-deoxy-5-iodocytidine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-5-iodocytidine typically involves the iodination of 2’-deoxycytidine followed by benzoylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the cytidine ring. Benzoylation is then carried out using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for N-Benzoyl-2’-deoxy-5-iodocytidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-deoxy-5-iodocytidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. .
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of N-Benzoyl-2’-deoxy-5-iodocytidine with different functional groups at the 5-position .
Scientific Research Applications
N-Benzoyl-2’-deoxy-5-iodocytidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools
Mechanism of Action
N-Benzoyl-2’-deoxy-5-iodocytidine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The compound targets DNA polymerase, thereby preventing the elongation of the DNA strand. This inhibition leads to the accumulation of DNA damage and triggers apoptotic pathways, resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-2’-deoxyadenosine
- N-Benzoyl-2’-deoxyguanosine
- N-Benzoyl-2’-deoxyuridine
Uniqueness
N-Benzoyl-2’-deoxy-5-iodocytidine is unique due to the presence of the iodine atom at the 5-position, which enhances its antitumor activity. This structural feature distinguishes it from other benzoylated nucleosides and contributes to its specific mechanism of action .
Properties
Molecular Formula |
C16H16IN3O5 |
---|---|
Molecular Weight |
457.22 g/mol |
IUPAC Name |
N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H16IN3O5/c17-10-7-20(13-6-11(22)12(8-21)25-13)16(24)19-14(10)18-15(23)9-4-2-1-3-5-9/h1-5,7,11-13,21-22H,6,8H2,(H,18,19,23,24) |
InChI Key |
NIHRRVGTTLNUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)NC(=O)C3=CC=CC=C3)I)CO)O |
Origin of Product |
United States |
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